染料木黄素 8-C-葡萄糖苷

描述

Synthesis Analysis

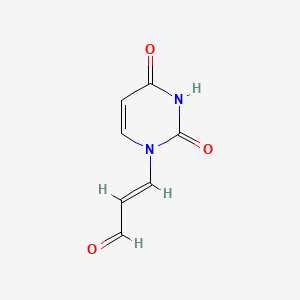

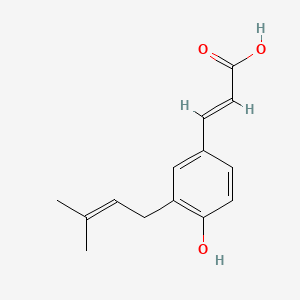

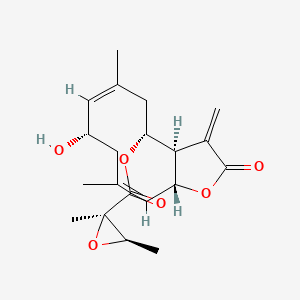

The synthesis of genistein 8-C-glucoside and related isoflavone C-glycosides has been achieved through several synthetic routes. Notably, Sato et al. reported the first total synthesis of genistein and orobol 8-C-beta-D-glucopyranosides from 2,4-di-O-benzylphloroacetophenone, achieving overall yields of 39% and 41%, respectively. This synthesis involves key steps such as C-glycosylation, aldol condensation to form chalcones, oxidative rearrangement to form isoflavones, and final debenzylation by hydrogenolysis (Sato, Hiroe, Kumazawa, & Onodera, 2006).

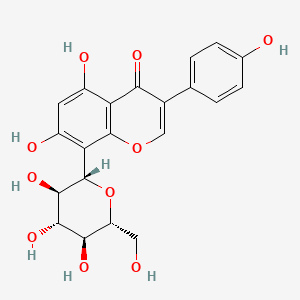

Molecular Structure Analysis

The molecular structure of genistein 8-C-glucoside features a genistein moiety linked to a glucose unit through a C-C bond at the 8 position of genistein. The structural characterization and fragmentation patterns have been studied using high-resolution mass spectrometry, revealing insights into the stability and reactivity of this glycosidic linkage (March, Miao, Metcalfe, Stobiecki, & Marczak, 2004).

Chemical Reactions and Properties

Genistein 8-C-glucoside participates in various chemical reactions characteristic of flavonoids and glycosides. These include glycosylation and deglycosylation, interaction with enzymes and DNA, and antioxidative reactions. The compound's interaction with DNA has been highlighted, showing potential intercalative properties and the ability to form hydrogen bonds, suggesting implications for its biological activity (Li, Yu, Hu, & Cao, 2008).

Physical Properties Analysis

The physical properties of genistein 8-C-glucoside, such as solubility, play a crucial role in its biological availability and effectiveness. Techniques like glycosylation have been used to enhance its water solubility, thus improving its pharmacological potential. Enzymatic modification to form soluble inclusion complexes has been explored to increase solubility and stability, indicating a significant direction for enhancing the utility of genistein glycosides (Li, Roh, Shim, Mikami, Baik, Park, & Park, 2005).

Chemical Properties Analysis

The chemical behavior of genistein 8-C-glucoside, including its reactivity and stability, is central to its biological functions. Its glycosidic structure contributes to its antioxidant properties, modulating oxidative stress and potentially offering protection against various oxidative damage. Studies have demonstrated the antioxidative capacity of genistein glycosides, further underlining the therapeutic potential of these compounds (Zavodnik, Zavodnik, Lapshina, Shkodich, Bryszewska, & Buko, 2000).

科学研究应用

抗癌和抗氧化特性

- 染料木黄素 8-C-葡萄糖苷(G8CG)已被研究其潜在的抗癌特性。一项针对中国仓鼠卵巢细胞的研究表明,在高于 10 μM 的浓度下,G8CG 显着降低细胞活力并诱导细胞凋亡和 DNA 损伤。然而,在较低浓度(5 和 7.5 μM)下,它表现出抗氧化特性,而没有细胞毒性或遗传毒性 (Rucinska, Kirko, & Gabryelak, 2007).

- 另一项使用小鼠胚胎成纤维细胞的研究发现,G8CG 浓度大于 20 μM 时会显着降低细胞活力并诱导 DNA 损伤。相比之下,较低浓度显示出针对过氧化氢诱导的 DNA 损伤的抗氧化特性 (Rucinska & Gabryelak, 2009).

- G8CG 也显示出作为卵巢癌治疗的化学治疗候选者的潜力。它抑制细胞增殖并在人 SK-OV-3 卵巢癌细胞中诱导凋亡细胞死亡 (Antosiak et al., 2016).

心血管健康

- G8CG 表现出心脏保护特性。它有效抑制次氯酸诱导的红细胞损伤,类似于牛磺酸和还原性谷胱甘肽等已知的 HOCl 清除剂 (Zavodnik et al., 2000).

代谢和激素作用

- G8CG 已被确认为一种有效的 α-葡萄糖苷酶抑制剂,这可能对代谢紊乱有益 (Lee & Lee, 2001).

- 还发现它具有抗雄激素活性,表明在激素治疗中具有潜在用途 (Ichige et al., 2013).

作用机制

Target of Action

Genistein 8-C-glucoside (G8CG) primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, cell signaling, and apoptosis .

Mode of Action

G8CG interacts with its target, the mitochondria, by inducing mitochondrial membrane depolarization . This interaction leads to changes in the mitochondrial function, including blocking oxidative phosphorylation (OXPHOS), inhibiting oxygen consumption rate (OCR), increasing reactive oxygen species (ROS) production, and diminishing mitochondrial membrane potential (MMP) .

Biochemical Pathways

The action of G8CG affects the oxidative phosphorylation pathway . This pathway is crucial for ATP production in cells. By blocking this pathway, G8CG disrupts the normal energy production process in cells, leading to increased ROS production and decreased MMP .

Result of Action

The primary result of G8CG’s action is the induction of apoptosis , or programmed cell death . This is achieved through the depolarization of the mitochondrial membrane, disruption of energy production, and increase in ROS production .

Action Environment

The action, efficacy, and stability of G8CG can be influenced by various environmental factors. For instance, the concentration of G8CG can impact its cytotoxic activity, as seen in studies where different concentrations of G8CG were used on human SK-OV-3 ovarian carcinoma cells . .

未来方向

The main positive effects of genistein refer to the protection against cardiovascular diseases and the decrease of the incidence of some types of cancer, especially breast cancer . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . The pharmacological activities resulting from the experimental studies of this review support the traditional uses of genistein .

属性

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-FFYOZGDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415186 | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66026-80-0 | |

| Record name | Genistein 8-C-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

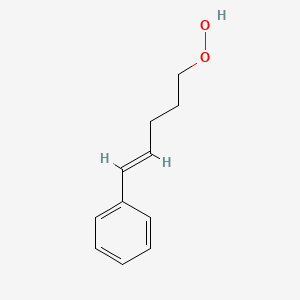

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)